molecular formula C8H10BrNO2 B2781184 4-(Bromomethyl)-2,6-dimethoxypyridine CAS No. 1352718-94-5

4-(Bromomethyl)-2,6-dimethoxypyridine

Cat. No. B2781184
M. Wt: 232.077
InChI Key: OZRGOIMYZFIDKT-UHFFFAOYSA-N
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Description

The compound “4-(Bromomethyl)-2,6-dimethoxypyridine” belongs to a class of organic compounds known as bromomethyl compounds. These are organic compounds containing a bromine atom linked to a methyl group .


Chemical Reactions Analysis

The chemical reactions of “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on the specific conditions and reagents used. Bromomethyl groups are typically reactive towards nucleophiles, and methoxy groups can participate in a variety of reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Application in Polymer Research

Specific Scientific Field

Polymer Science and Engineering

Summary of the Application

“4-(Bromomethyl)-2,6-dimethoxypyridine” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

Methods of Application or Experimental Procedures

The compound is used to obtain 4-bromomethyl benzoyl chloride, which is then reacted with t-butyl hydroperoxide to get the mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This is used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization. The RAFT-macro agent is acquired by reaction of PMMA-Br and potassium ethyl xanthogenate. By reacting RAFT-macro agent and styrene, block copolymers are obtained .

Summary of Results or Outcomes

The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Application in Ligand Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“4-(Bromomethyl)-2,6-dimethoxypyridine” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Methods of Application or Experimental Procedures

The compound is useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .

Summary of Results or Outcomes

The specific outcomes or quantitative data for this application are not provided in the source .

Application in pH Indicator Synthesis

Specific Scientific Field

Analytical Chemistry

Summary of the Application

“4-(Bromomethyl)-2,6-dimethoxypyridine” can be used in the synthesis of pH indicators such as Bromothymol blue .

Methods of Application or Experimental Procedures

The compound can be used to synthesize Bromothymol blue, a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

Summary of Results or Outcomes

Bromothymol blue is a widely used pH indicator in laboratories. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

Application in Synthesis of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile

Summary of the Application

“4-(Bromomethyl)-2,6-dimethoxypyridine” is used in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

Summary of Results or Outcomes

Application in Synthesis of Bromothymol Blue

Summary of the Application

“4-(Bromomethyl)-2,6-dimethoxypyridine” can be used in the synthesis of Bromothymol blue, a pH indicator .

Safety And Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-(bromomethyl)-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRGOIMYZFIDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,6-dimethoxypyridine

CAS RN

1352718-94-5
Record name 4-(bromomethyl)-2,6-dimethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 g of (2,6-dimethoxypyridin-4-yl)methanol, prepared according to J. Heterocl. Chem., 1974, 11, 251, is dissolved in 20 ml of CH2Cl2, 0.84 ml of PBr3 is added and then the mixture is left stirring at for 10 hours. Pentane is added and the precipitate formed is filtered off, washed with pentane and then dried to produce 850 mg of the expected compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2020 - Elsevier
Analogues of the anti-tuberculosis drug bedaquiline, bearing a 3,5-dimethoxy-4-pyridyl C-unit, retain high anti-bacterial potency yet exert less inhibition of the hERG potassium channel, …
Number of citations: 25 www.sciencedirect.com

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